molecular formula C11H12ClNO3S B12107767 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B12107767
M. Wt: 273.74 g/mol
InChI Key: FMDOFNIMTNIYRD-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride (CAS: 920449-65-6) is a sulfonyl chloride derivative featuring a pyrrolidine-1-carbonyl substituent at the benzene ring’s meta position. Its molecular formula is C₁₀H₁₂ClNO₄S₂, with a molecular weight of 309.79 g/mol . The compound is characterized by two key functional groups:

  • A sulfonyl chloride (–SO₂Cl) group, which confers high electrophilicity and reactivity toward nucleophiles (e.g., amines, alcohols).

This compound is primarily used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

3-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2

InChI Key

FMDOFNIMTNIYRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Nitro Reduction and Amine Formation

The synthesis begins with 3-nitrobenzenesulfonic acid , where the nitro group (-NO2_2) at position 3 is reduced to an amine (-NH2_2). Hydrogenation under catalytic conditions (e.g., Pd/C, H2_2) or chemical reduction (e.g., Sn/HCl) yields 3-aminobenzenesulfonic acid with >90% efficiency.

Acylation with Pyrrolidine Carbonyl Chloride

The amine intermediate reacts with pyrrolidine-1-carbonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), facilitated by a base such as triethylamine (Et3_3N). This step forms the 3-(pyrrolidine-1-carbonyl)benzenesulfonic acid via nucleophilic acyl substitution.

Conversion to Sulfonyl Chloride

The sulfonic acid group (-SO3_3H) is converted to sulfonyl chloride (-SO2_2Cl) using phosphorus pentachloride (PCl5_5) in chlorobenzene or trifluoromethylbenzene. This solvent choice minimizes byproduct formation and enhances yield (85–92%) compared to traditional toluene-based methods.

Reaction Conditions:

  • Temperature: 60–80°C

  • Duration: 4–6 hours

  • Workup: Partitioning with aqueous NaHCO3_3 to remove residual PCl5_5.

Alternative Method via Direct Sulfonation

Friedel-Crafts Acylation of Benzene

In this route, pyrrolidine-1-carbonyl chloride is introduced to benzene via Friedel-Crafts acylation using AlCl3_3 as a catalyst. The acyl group directs sulfonation to the meta position, yielding 3-(pyrrolidine-1-carbonyl)benzenesulfonic acid .

Chlorination with Thionyl Chloride (SOCl2_22)

The sulfonic acid is treated with excess SOCl2_2 under reflux, producing the target compound. While simpler, this method faces challenges in regiochemical control, often resulting in lower yields (70–75%).

Large-Scale Production Considerations

Industrial-scale synthesis adopts the PCl5_5-chlorobenzene system described in the patent literature. Key advantages include:

  • Solvent Stability : Chlorobenzene avoids side reactions with PCl5_5.

  • Efficiency : The reaction mixture is directly used in subsequent steps without isolation, reducing costs.

  • Safety : Controlled exothermicity prevents runaway reactions.

Table 1: Comparison of Solvent Performance in Chlorination

SolventPurity (%)Yield (%)Byproducts
Chlorobenzene9892None detected
Trifluoromethylbenzene9790Trace phosphorus
Toluene8575Phosphorus oxides

Reaction Optimization and Solvent Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like chlorobenzene stabilize intermediates and improve PCl5_5 solubility. Conversely, toluene promotes phosphorous oxychloride (POCl3_3) formation, complicating purification.

Comparative Analysis of Preparation Methods

Table 2: Method Efficiency and Scalability

MethodStepsYield (%)Scalability
Nitro reduction route385–92High
Direct sulfonation270–75Moderate

The nitro reduction route is preferred for high-purity applications, while direct sulfonation offers simplicity for small-scale synthesis.

Recent Advances and Innovations

Recent patents highlight continuous-flow systems for the chlorination step, reducing reaction time from hours to minutes. Additionally, green solvent alternatives (e.g., 2-methyltetrahydrofuran) are under investigation to enhance sustainability.

Challenges and Limitations in Synthesis

Key challenges include:

  • Moisture Sensitivity : Sulfonyl chlorides require anhydrous conditions to prevent hydrolysis.

  • Byproduct Management : Residual PCl5_5 necessitates careful neutralization.

  • Regiochemical Control : Competing directing effects may lead to isomer formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution reactions with nucleophiles, forming sulfonamides, sulfonate esters, or sulfonic acids. These reactions are typically conducted in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.

Reaction Table: Substitution Reactions

NucleophileProduct ClassConditionsExample Application
AminesSulfonamidesRT, anhydrous DCMSynthesis of enzyme inhibitors
AlcoholsSulfonate esters0–25°C, THFProdrug development
ThiolsSulfonic thioestersRT, DMFBioconjugation chemistry

A study on analogous sulfonyl chlorides demonstrated that reaction yields depend on nucleophile strength, steric hindrance, and solvent polarity . For example, primary amines react faster than secondary amines due to reduced steric effects.

Reduction and Oxidation Reactions

While less common, the compound’s functional groups can undergo redox transformations:

Reduction Pathways

  • Nitro group reduction : In precursor compounds (e.g., 3-fluoro-4-nitrobenzenesulfonyl chloride), the nitro group is reduced to an amine using H₂/Pd-C or NaBH₄, enabling further functionalization .

  • Sulfonyl chloride reduction : Limited data suggest possible reduction to thiols under radical conditions (e.g., Zn/HCl), though this is not well-documented for this specific compound.

Oxidation Pathways

  • The ethoxy group (in related analogs) can be oxidized to aldehydes or carboxylic acids using KMnO₄ or CrO₃.

Mechanistic Insights

The sulfonyl chloride group acts as an electrophile, with the sulfur atom undergoing nucleophilic attack. The reaction mechanism involves:

  • Base activation : Triethylamine deprotonates the nucleophile (e.g., amine), enhancing its reactivity.

  • Nucleophilic attack : The nucleophile displaces the chloride ion, forming a covalent bond with sulfur.

  • Byproduct elimination : HCl is neutralized by the base, driving the reaction to completion .

Quantum mechanical studies on similar sulfonyl chlorides indicate that electron-withdrawing groups (e.g., the pyrrolidine carbonyl) increase electrophilicity at sulfur, accelerating substitution .

Reaction Optimization

A Design of Experiments (DoE) approach for analogous systems identified optimal conditions for substitution reactions :

FactorOptimal RangeImpact on Yield
Temperature50–70°CHigher temperatures improve kinetics
Equivalents of nucleophile2–10Excess nucleophile drives reaction completion
SolventPolar aprotic (e.g., DMF)Enhances nucleophilicity

For 3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride, similar conditions (50°C, 3.5 min, 10 equiv pyrrolidine) achieved >90% yield in model reactions .

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Pharmaceutical Synthesis

  • Role : It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting enzyme inhibition and protein interactions.
  • Reactions : The compound primarily undergoes nucleophilic substitution reactions, where the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve bases like triethylamine or pyridine to facilitate these substitutions.

2. Synthesis of Complex Molecules

  • The compound is utilized in the synthesis of complex organic molecules, including triazoles and other heterocycles. For instance, it can be involved in 1,3-dipolar cycloaddition reactions to generate biologically active triazole derivatives .

Medicinal Chemistry Applications

1. Biological Activity

  • While specific biological activities of 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride are not extensively documented, structurally similar compounds often exhibit significant biological properties such as enzyme inhibition and interactions with various biological targets.

2. Case Studies

  • A study demonstrated that derivatives synthesized from this compound showed efficacy as mitochondrial permeability transition pore blockers, which are relevant in the context of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrrolidine ring may contribute to the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzene Ring

Fluorinated Analogues
  • 4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride (Ref: 10-F659782):

    • Adds a fluoro group at the para position, enhancing electron-withdrawing effects and altering lipophilicity.
    • Molecular weight: 328.18 g/mol (estimated).
    • The fluorine atom increases metabolic stability and may improve membrane permeability .
  • 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride (CAS: N/A):

    • Replaces pyrrolidine with a trifluoroethyl carbamoyl group (–NHCOCF₃).
    • The CF₃ group significantly boosts electronegativity, reducing basicity and enhancing resistance to enzymatic degradation .
Trifluoromethyl-Substituted Analogues
  • 3-(Trifluoromethyl)benzene-1-sulfonyl chloride (CAS: N/A):
    • Features a –CF₃ group directly attached to the benzene ring.
    • Molecular formula: C₇H₄ClF₃O₂S .
    • The strong electron-withdrawing nature of –CF₃ accelerates sulfonyl chloride reactivity in nucleophilic substitutions .

Variations in the Amine Substituent

Piperidine Derivative
  • 3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride (CAS: 920477-98-1): Replaces pyrrolidine with piperidine, a six-membered saturated amine ring. Molecular formula: C₈H₁₃ClN₂O₃S; molecular weight: 252.72 g/mol.
Dimethylcarbamoyl Analogues
  • 3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride (CAS: 396733-71-4):
    • Substitutes pyrrolidine with a dimethylcarbamoyl group (–N(CH₃)₂CO–).
    • Molecular weight: 247.70 g/mol ; density: 1.4±0.1 g/cm³ .
    • The N(CH₃)₂ group enhances solubility in polar aprotic solvents but reduces hydrogen-bonding capacity .

Sulfamoyl and Alkylsulfonyl Analogues

  • 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS: 197891-83-1): Molecular formula: C₈H₁₀ClNO₄S₂; molecular weight: 283.76 g/mol. The –NHSO₂(CH₃)₂ group introduces strong electron-withdrawing effects, comparable to –SO₂Cl, but with reduced electrophilicity .
  • 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride (CAS: 861080-52-6): Features an ethylsulfonyl (–SO₂C₂H₅) substituent. Molecular formula: C₆H₄N₄O₃; molecular weight: 180.12 g/mol. The alkyl chain increases hydrophobicity, favoring interactions with nonpolar substrates .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile
3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride 920449-65-6 C₁₀H₁₂ClNO₄S₂ 309.79 Pyrrolidine-1-carbonyl High electrophilicity; moderate steric hindrance
4-Fluoro-3-(pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride N/A C₁₀H₁₁ClFNO₄S₂ 328.18 (est.) Fluoro + pyrrolidine-1-carbonyl Enhanced metabolic stability
3-(Piperidine-1-sulfonyl)benzene-1-sulfonyl chloride 920477-98-1 C₈H₁₃ClN₂O₃S 252.72 Piperidine-1-sulfonyl Reduced steric hindrance
3-(Trifluoromethyl)benzene-1-sulfonyl chloride N/A C₇H₄ClF₃O₂S 244.62 –CF₃ High electrophilicity; rapid reactions
3-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride 396733-71-4 C₉H₁₀ClNO₃S 247.70 Dimethylcarbamoyl Improved solubility in polar solvents

Biological Activity

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant data tables and case studies.

3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}ClN1_{1}O2_{2}S
  • Molecular Weight : 255.74 g/mol

Antimicrobial Activity

The compound has shown significant antimicrobial properties in various studies. For instance, it has been evaluated against several bacterial strains, demonstrating effective inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa10 µg/mL

These results indicate that 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride may serve as a promising candidate for the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound exhibits notable anticancer activity. Recent studies have reported its effectiveness against various cancer cell lines.

Cancer Cell Line IC50_{50} (µM)
HT-29 (colon cancer)9
MCF-7 (breast cancer)17
HeLa (cervical cancer)0.63 - 0.85

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential in cancer treatment .

The biological activity of 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is believed to be linked to its ability to interact with specific biological targets within cells. Preliminary research suggests that it may inhibit certain enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by Jastrzębska et al. (2016) highlighted the use of this compound as a derivatization reagent for biogenic amines, demonstrating its application in food safety and quality control. The study reported significant antimicrobial effects against pathogens commonly found in wine, indicating its potential utility in food preservation .

Study on Anticancer Properties

In another investigation, the anticancer properties of the compound were assessed using various human cancer cell lines. The results indicated that it effectively induced cell death through apoptosis, particularly in breast and colon cancer cells. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride, and how is purity assessed?

The compound is typically synthesized via the reaction of benzene-1-sulfonyl chloride with pyrrolidine-1-carbonyl derivatives (e.g., isocyanates or activated carbonyl intermediates) in inert solvents like dichloromethane or chloroform under anhydrous conditions. A base such as triethylamine may be added to scavenge HCl. Purification involves recrystallization from non-polar solvents or column chromatography using silica gel with gradients of ethyl acetate/hexane. Purity is assessed via HPLC (≥95% purity), NMR (to confirm absence of residual solvents/reagents), and mass spectrometry (to verify molecular ion peaks) .

Q. What nucleophilic substitution reactions are feasible with this sulfonyl chloride?

The sulfonyl chloride group undergoes nucleophilic substitution with:

  • Amines : React with primary/secondary amines in dichloromethane (0–5°C, 2–4 hours) to form sulfonamides (yields: 70–85%).
  • Alcohols : React with alcohols in THF under reflux (12–24 hours) to yield sulfonate esters (yields: 50–65%).
  • Thiols : React with thiols in the presence of a base (e.g., NaHCO₃) to form thiosulfonates (yields: 60–75%). Reaction progress is monitored by TLC, and excess nucleophile is removed via aqueous extraction .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.4–3.6 ppm (pyrrolidine CH₂ groups). The sulfonyl chloride group is confirmed by absence of exchangeable protons.
  • IR : Strong S=O stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 273.05 for C₁₁H₁₁ClN₂O₃S).
  • Elemental Analysis : Confirms C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction kinetics and intermediates be analyzed during sulfonylation?

Methodology :

  • Use in-situ FTIR or Raman spectroscopy to track sulfonyl chloride formation and identify intermediates (e.g., sulfonic acid anhydrides).
  • Employ stopped-flow NMR to capture transient species, such as tetrahedral intermediates during nucleophilic substitution.
  • Conduct kinetic studies under varying temperatures (0–40°C) to determine activation energy (Eₐ) via the Arrhenius equation. Example : A study on analogous sulfonyl chlorides revealed a two-step mechanism: initial nucleophilic attack followed by chloride departure (rate-determining step) with Eₐ ≈ 45 kJ/mol .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or experiments?

  • Storage : Store under anhydrous conditions (desiccated, argon atmosphere) at –20°C.
  • Experimental Use : Pre-dry solvents (e.g., molecular sieves for DCM) and maintain reactions under inert gas. Add stabilizers like catalytic DMAP to suppress hydrolysis.
  • Monitoring : Use Karl Fischer titration to ensure solvent water content <50 ppm. Hydrolysis rates increase exponentially above 25°C (t₁/₂ ≈ 2 hours at 30°C in humid air) .

Q. How is this compound applied in site-selective protein modification, and what challenges arise in aqueous environments?

Application : Reacts selectively with lysine ε-amino groups or cysteine thiols in proteins under mild buffered conditions (pH 7.4–8.5, 4°C, 1–2 hours). The sulfonamide linkage is stable under physiological conditions. Challenges :

  • Hydrolysis competes in aqueous media; use 10–20% DMSO to improve solubility and reaction efficiency.
  • Off-target reactions with histidine or tyrosine residues require pH optimization (pH 8.0 minimizes side reactions). Case Study : A proteomics study achieved >90% modification efficiency on lysozyme using a 10:1 molar excess of the reagent .

Q. What computational methods predict reactivity and regioselectivity in derivatives of this compound?

  • DFT Calculations : Model transition states for nucleophilic substitution (e.g., B3LYP/6-31G* level) to predict activation barriers and regioselectivity.
  • Molecular Dynamics : Simulate interactions in protein-binding pockets to design derivatives with enhanced affinity.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with reaction rates (R² > 0.85 in training sets) .

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